molecular formula C4H9ClO2 B142252 2-Methoxyethoxymethyl chloride CAS No. 3970-21-6

2-Methoxyethoxymethyl chloride

Cat. No. B142252
CAS RN: 3970-21-6
M. Wt: 124.56 g/mol
InChI Key: BIAAQBNMRITRDV-UHFFFAOYSA-N
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Description

2-Methoxyethoxymethyl Chloride is an OH-protecting reagent . It is used in the modification of antibiotics and is selectively cleaved under aprotic conditions in the presence of a wide range of OH-protected reagents . An example of the target molecule MEM Chloride is the side chain of roxithromycin .


Synthesis Analysis

A simple microreactor system has been utilized for the continuous flow synthesis of novel ionic liquids having a (2-methoxyethoxy)methyl or methoxymethyl substituent . The conversion rates of N-bases and tributylphosphine in the microreactor system are faster than those in the batch system because of less diffusion distance in the tube reactor .


Molecular Structure Analysis

2-Methoxyethoxymethyl chloride is an organic compound with the formula CH3OCH2CH2OCH2Cl . It is a colorless liquid and is classified as a chloroalkyl ether .


Chemical Reactions Analysis

2-Methoxyethoxymethyl chloride is used as an OH-protecting reagent . It is selectively cleaved under aprotic conditions in the presence of a wide range of OH-protected reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxyethoxymethyl chloride are as follows: It has a molar mass of 124.56 g·mol −1 . It is a colorless liquid with a density of 1.094 g cm −3 . Its boiling point is 50–52 °C (122–126 °F; 323–325 K) at 13 mm Hg .

Scientific Research Applications

Synthesis of Roxithromycin Side Chain

2-Methoxyethoxymethyl chloride (MEM chloride): is utilized in the synthesis of complex molecules like roxithromycin , an antibiotic. Specifically, it serves as a key reagent in constructing the ether side chain of roxithromycin . This application demonstrates MEM chloride’s role in facilitating the synthesis of pharmacologically active compounds.

Protection of Hydroxyl Groups

In peptide synthesis, protecting functional groups is crucial. MEM chloride is employed to protect hydroxyl (OH) groups in amino acids like serine and threonine . This protection is essential to prevent unwanted reactions during the synthesis process, ensuring the correct sequence and structure of the peptide.

Stereodirecting Group in Organometallic Reactions

MEM chloride’s chelating ability makes it valuable as a stereodirecting group in organometallic reactions. It was notably used in the stereocontrolled addition of α-methoxyvinyllithium to a carbonyl group during the synthesis of taxusin , a complex natural product . This highlights its role in achieving stereochemical control in synthetic chemistry.

Coordination to Metals

The compound’s ability to coordinate to metals can accelerate cleavage by Lewis acids . This property is particularly useful in reactions where the coordination to a metal ion can enhance the reactivity or selectivity of a particular transformation.

Cleavage Under Aprotic Conditions

MEM chloride is selectively cleaved under aprotic conditions , which are environments that lack protic solvents like water or alcohols . This selective cleavage is advantageous when working with a range of OH-protected reagents, allowing for precise deprotection steps in synthetic pathways.

Moisture and Heat Sensitive Applications

Due to its sensitivity to moisture and heat, MEM chloride requires careful handling and storage. This characteristic is important in applications where controlled reactivity is necessary, such as in the preparation of sensitive intermediates in pharmaceutical synthesis .

Research Use in Organic Synthesis

MEM chloride is designated for research use only (RUO) , indicating its primary application in experimental and investigative scenarios within organic synthesis . Researchers rely on its consistent performance for developing new synthetic methodologies and studying reaction mechanisms.

Compatibility with Various Reaction Conditions

Finally, MEM chloride’s stability under a variety of reaction conditions makes it a versatile reagent in organic chemistry. Its compatibility with different reagents and conditions allows for its use in a wide array of chemical transformations .

Mechanism of Action

Target of Action

2-Methoxyethoxymethyl chloride, also known as MEM chloride, is primarily used as an alkylating agent . Its primary target is the hydroxyl group in organic compounds . It is used in organic synthesis for introducing the methoxyethoxy ether (MEM) protecting group .

Mode of Action

The mode of action of 2-Methoxyethoxymethyl chloride involves the protection of the hydroxyl function in organic compounds . Typically, the alcohol to be protected is deprotonated with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane followed by the addition of 2-methoxyethoxymethyl chloride . This results in the formation of a MEM ether .

Biochemical Pathways

The biochemical pathways affected by 2-Methoxyethoxymethyl chloride are those involving the hydroxyl function in organic compounds . The compound acts as a protecting group for the hydroxyl function, preventing it from undergoing unwanted reactions during the synthesis process .

Result of Action

The primary result of the action of 2-Methoxyethoxymethyl chloride is the protection of the hydroxyl function in organic compounds . This allows for more complex organic synthesis processes to take place without unwanted reactions occurring at the hydroxyl site . The MEM protecting group can be cleaved (deprotection) with a range of Lewis and Bronsted acids .

Action Environment

The action of 2-Methoxyethoxymethyl chloride is influenced by various environmental factors. For instance, the compound is stable under a variety of reaction conditions . It should be kept away from heat and sources of ignition due to its flammability . Furthermore, the compound’s efficacy as a protecting group can be influenced by the presence of other compounds and the specific conditions of the reaction .

Safety and Hazards

2-Methoxyethoxymethyl chloride is classified as a flammable liquid and vapor . It may cause cancer, skin irritation, serious eye irritation, and respiratory irritation . It is advised to obtain special instructions before use, keep away from heat, sparks, open flames, hot surfaces, and to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1-(chloromethoxy)-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2/c1-6-2-3-7-4-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAAQBNMRITRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063250
Record name Ethane, 1-(chloromethoxy)-2-methoxy-
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Molecular Weight

124.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethoxymethyl chloride

CAS RN

3970-21-6
Record name 1-(Chloromethoxy)-2-methoxyethane
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Record name Methoxyethoxymethyl chloride
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Record name Ethane, 1-(chloromethoxy)-2-methoxy-
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Record name Ethane, 1-(chloromethoxy)-2-methoxy-
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Record name 1-chloro-2,5-dioxahexane
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Record name 2-METHOXYETHOXYMETHYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2-Methoxyethoxymethyl chloride primarily used for in organic synthesis?

A1: 2-Methoxyethoxymethyl chloride (MEM-Cl) is primarily used as a protecting group for alcohols, phenols, and carboxylic acids in organic synthesis. [, ] This means it can temporarily mask these functional groups, preventing them from reacting while other transformations are carried out on the molecule.

Q2: Can you provide an example of how 2-Methoxyethoxymethyl chloride is used in natural product synthesis?

A2: One study demonstrated the use of MEM-Cl in synthesizing a key component of Orellanine, a toxin found in certain mushrooms. [] The researchers utilized MEM-Cl to protect a specific hydroxyl group on a hydroxypyridine molecule. This protection was crucial to successfully carry out subsequent reactions in the synthesis pathway towards Orellanine.

Q3: How is the protecting group introduced and removed using 2-Methoxyethoxymethyl chloride?

A3: The protection of phenols and hydroxypyridines with the 2-Methoxyethoxymethyl (MEM) group is achieved through phase-transfer catalysis using Aliquat 336®. [] Once the desired reactions are completed, the MEM protecting group can be easily removed using Amberlyst 15®, a readily available acidic resin. [] This straightforward introduction and removal make it a convenient protecting strategy in multi-step synthesis.

Q4: Are there any metal-binding applications of molecules containing the 2-Methoxyethoxymethyl group?

A4: Research has shown that some compounds synthesized using 2-Methoxyethoxymethyl chloride exhibit metal-binding properties. [] Specifically, a study demonstrated that compound (12), a derivative of β-ketomacrolide synthesized using MEM-Cl, displayed binding affinity towards potassium and cesium ions. [] This finding suggests potential applications for such compounds in areas like metal ion detection or extraction.

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